![molecular formula C12H19NO3 B1485352 2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid CAS No. 2097949-58-9](/img/structure/B1485352.png)
2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid
Overview
Description
Scientific Research Applications
Synthesis of Spirocyclic Compounds
Researchers have developed novel synthetic approaches to create spirocyclic compounds, including derivatives related to "2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid". One study discusses the synthesis of spirocyclic oxetanes and their conversion into complex cyclic systems, showcasing the utility of these compounds in constructing intricate molecular architectures (Gurry, McArdle, & Aldabbagh, 2015).
Conformational Studies and Receptor Topology Probing
A significant application of spirocyclic compounds is in the exploration of receptor topologies, particularly glutamate receptors. By synthesizing conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane skeleton, researchers have created tools to study the spatial requirements of receptor-ligand interactions. This work has implications for understanding neurotransmitter function and designing drugs that can selectively target different receptor subtypes (Radchenko, Grygorenko, & Komarov, 2008).
Optical Activity and Materials Science
The spiro[3.3]heptane scaffold has been utilized to obtain optically active compounds with potential applications in materials science. For instance, optically active spiro[3.3]heptane-2,6-dicarboxylic acid derivatives have been synthesized and studied for their optical properties. Such compounds could find applications in the development of new materials with specific chiral properties (Tang, Miura, & Kawakami, 2002).
Radical Chemistry and Molecular Rearrangements
The study of spiro[3.3]alkyl radicals provides insights into the behavior of spirocyclic compounds under radical conditions. This research can contribute to our understanding of molecular rearrangements and the stability of radical species, which is relevant for designing synthetic pathways and understanding reaction mechanisms (Roberts, Walton, & Maillard, 1986).
Enzymatic Synthesis and Resolution
Enzyme-catalyzed reactions have been applied to the synthesis and resolution of spiro[3.3]heptane derivatives, demonstrating the potential of biocatalysis in creating chiral molecules with axial chirality. This approach offers a green chemistry alternative for synthesizing and purifying enantiomerically pure compounds, useful in pharmaceuticals and fine chemicals (Naemura & Furutani, 1990).
properties
IUPAC Name |
2-acetamido-3-spiro[3.3]heptan-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(14)13-10(11(15)16)5-9-6-12(7-9)3-2-4-12/h9-10H,2-7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQQVPFYWTOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC2(C1)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



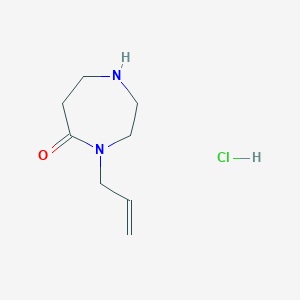
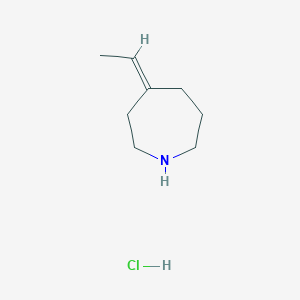
![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)
![2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485273.png)

![1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1485279.png)
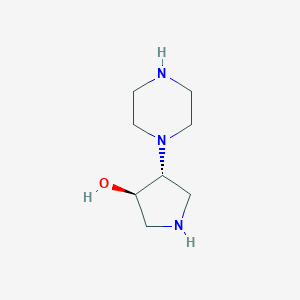
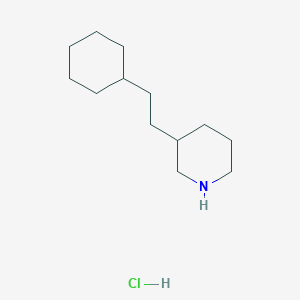
![4-(1-Piperidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485284.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485286.png)

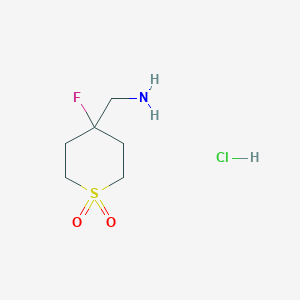
![3-[2-(Oxolan-2-yl)ethyl]azetidine hydrochloride](/img/structure/B1485290.png)
![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)